N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide
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Overview
Description
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinazolinone core, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with appropriate amines to form the furan ring. This is followed by cyclization reactions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the quinazolinone core can yield tetrahydroquinazoline derivatives .
Scientific Research Applications
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The furan ring and quinazolinone core are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid share the furan ring structure.
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one share the quinazolinone core.
Phenylacetamide Derivatives: Compounds like N-phenylacetamide and N-(2-phenylethyl)acetamide share the phenylacetamide moiety.
Uniqueness
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is unique due to its combination of the furan ring, quinazolinone core, and phenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-17-11-14(18-7-4-8-26-18)10-16-15(17)12-21-20(22-16)23-19(25)9-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUWXGIEGBCHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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